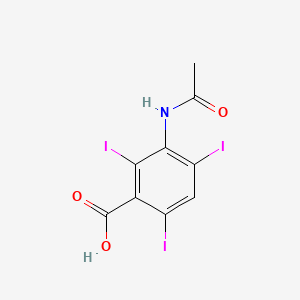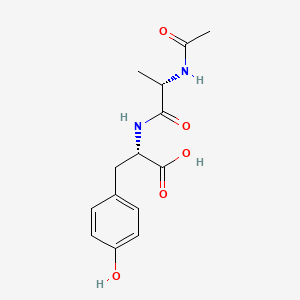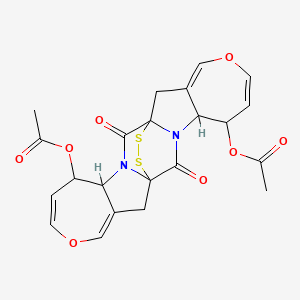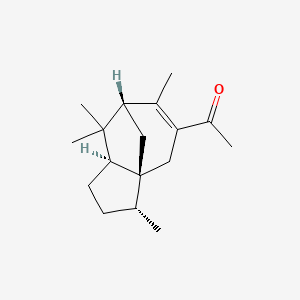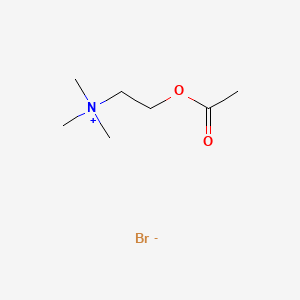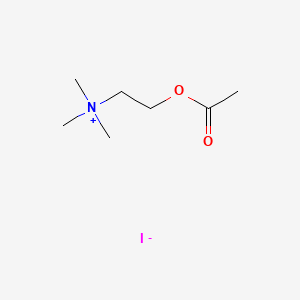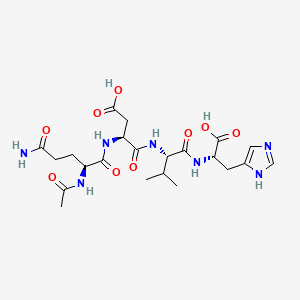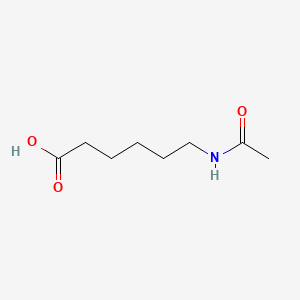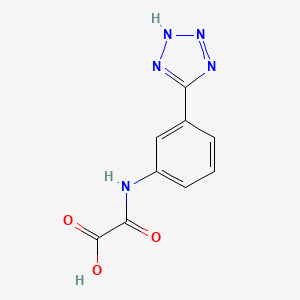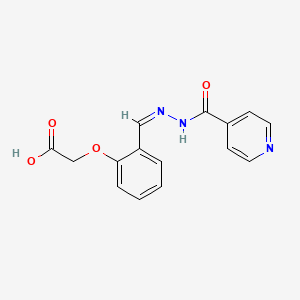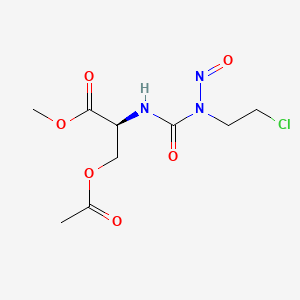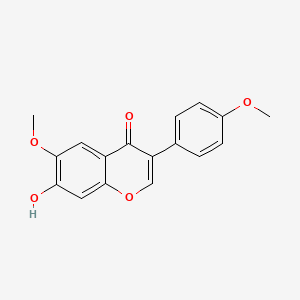
Afrormosin
Overview
Description
Afrormosin is a natural isoflavone compound with the molecular formula C17H14O5 . It is also known by its IUPAC name, 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one . This compound is primarily found in certain leguminous plants and has been studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Afrormosin, also known as Afrormosine or Afromosin, is an isoflavonoid compound that has been the subject of recent research due to its potential therapeutic properties . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets B16F10 melanoma cells . It interacts with key proteins involved in cell proliferation and apoptosis, such as Bcl-2 , an anti-apoptotic protein, Bax , a pro-apoptotic protein, and p53 , a tumor suppressor .
Mode of Action
This compound decreases the viability of B16F10 melanoma cells in a time- and dose-dependent manner . It induces a decrease in cell viability by reducing cell proliferation through Go/G1 arrest and inducing apoptosis in B16F10 melanoma cells . Furthermore, this compound decreases the metastatic activity (cell invasion and migration) of B16F10 melanoma cells .
Biochemical Pathways
This compound affects the AKT/ERK and p38/JNK signaling pathways . It inhibits the AKT/ERK pathways and activates the p38/JNK pathway . These pathways play crucial roles in cell proliferation, differentiation, and survival.
Result of Action
At the molecular level, this compound reduces the levels of Bcl-2 and augments the levels of Bax and p53 . Additionally, procaspase-3 levels are reduced by this compound treatment . These changes contribute to the induction of apoptosis in B16F10 melanoma cells .
Preparation Methods
Afrormosin can be synthesized through both natural extraction and chemical synthesis methods.
Natural Extraction: : this compound is typically extracted from plants using organic solvents such as ethanol or methanol. The plant material is ground and subjected to solvent extraction, followed by purification processes like column chromatography .
Chemical Synthesis: : The synthetic route for this compound involves the cyclization of appropriate chalcones. One common method includes the use of Baker-Venkataraman rearrangement followed by cyclization to form the isoflavone structure . The reaction conditions often involve the use of bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Afrormosin undergoes various chemical reactions, including:
Oxidation: : this compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
Reduction: : Reduction of this compound can lead to the formation of dihydroisoflavones. Sodium borohydride is a typical reducing agent used in these reactions .
Substitution: : this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups. Reagents like alkyl halides and strong bases are commonly used .
Major Products: : The major products formed from these reactions include various derivatives of isoflavones, such as dihydroisoflavones and methoxy-substituted isoflavones .
Scientific Research Applications
Afrormosin has a wide range of scientific research applications:
Chemistry: : In chemistry, this compound is used as a precursor for the synthesis of other bioactive compounds. Its unique structure makes it a valuable starting material for various synthetic pathways .
Biology: : this compound has been studied for its antioxidant properties, which help in reducing oxidative stress in biological systems. It also exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases .
Medicine: : In medicine, this compound has shown promise in anticancer research. It has been found to inhibit the growth of certain cancer cell lines, making it a potential therapeutic agent .
Industry: : this compound is used in the cosmetic industry for its antioxidant properties. It is incorporated into skincare products to protect the skin from oxidative damage .
Comparison with Similar Compounds
Afrormosin is structurally similar to other isoflavones, such as genistein , daidzein , and biochanin A .
Genistein: : Like this compound, genistein has antioxidant and anticancer properties. this compound has a unique methoxy group at the 6-position, which may contribute to its distinct biological activities .
Daidzein: : Daidzein lacks the methoxy groups present in this compound, which may affect its solubility and bioavailability .
Biochanin A: : Biochanin A has a similar structure but differs in the position of the methoxy groups. This difference can influence the compound’s interaction with biological targets .
This compound’s unique structural features, such as the methoxy groups, contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-14(18)16(21-2)7-12(15)17(13)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPBYUQZLUKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203543 | |
| Record name | Afromosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-79-8 | |
| Record name | Afromosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afromosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afromosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFROMOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89P1SB9FYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide](/img/structure/B1664326.png)
![N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide](/img/structure/B1664328.png)

